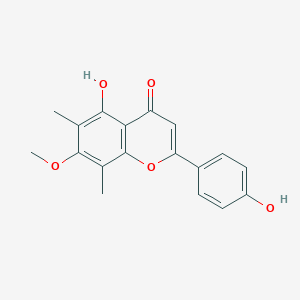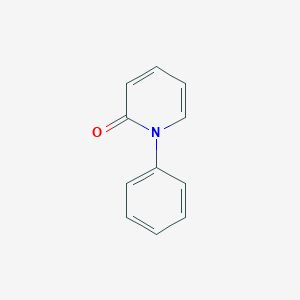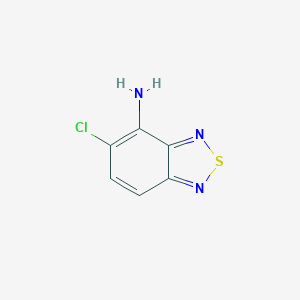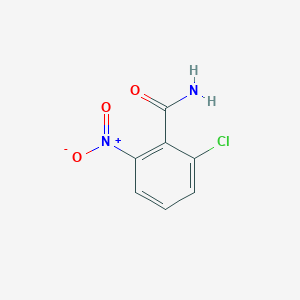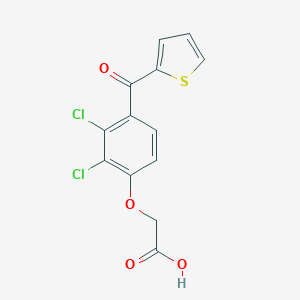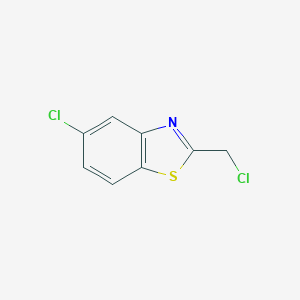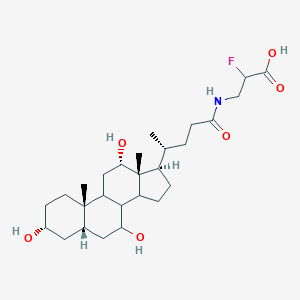![molecular formula C14H10ClNO B017893 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one CAS No. 31251-41-9](/img/structure/B17893.png)
8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one
概要
説明
チオスildenafilは、ホスホジエステラーゼ5型阻害剤のクラスに属する合成化合物です。これは、バイアグラの有効成分であるsildenafilと構造的に似ていますが、sildenafilのカルボニル基がチオカルボニル基に置き換えられています。 チオスildenafilは、性的パフォーマンス向上を目的としたさまざまなハーブサプリメントの偽造品として特定されています .
2. 製法
合成経路と反応条件: チオスildenafilは、sildenafilの改変を含む一連の化学反応によって合成することができますこれは、sildenafilをチオール試薬と制御された条件下で反応させることで達成できます .
工業生産方法: チオスildenafilの工業生産には、実験室での合成と同様の化学反応を用いた大規模合成が含まれます。 このプロセスには、最終製品が要求される基準を満たすように、精製および品質管理のために高速液体クロマトグラフィーを使用することが含まれます .
3. 化学反応の分析
反応の種類: チオスildenafilは、以下を含むさまざまな化学反応を起こします。
酸化: チオスildenafilは、スルホキシドおよびスルホンを形成するために酸化できます。
還元: チオカルボニル基は、チオール基に還元できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。
還元: 水素化ホウ素ナトリウムおよび水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主要な生成物:
酸化: スルホキシドおよびスルホン。
還元: チオール誘導体。
4. 科学研究への応用
チオスildenafilは、以下を含むいくつかの科学研究への応用があります。
化学: 偽造品についてハーブサプリメントを分析するための基準物質として使用されます。
生物学: ホスホジエステラーゼ5型阻害に対する効果と、その潜在的な治療的応用について研究されています。
医学: 勃起不全およびホスホジエステラーゼ5型阻害に関連する他の状態の治療における潜在的な使用について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: Thiosildenafil can be synthesized through a series of chemical reactions involving the modification of sildenafilThis can be achieved through the reaction of sildenafil with a thiol reagent under controlled conditions .
Industrial Production Methods: Industrial production of thiosildenafil involves large-scale synthesis using similar chemical reactions as in laboratory synthesis. The process includes the use of high-performance liquid chromatography for purification and quality control to ensure the final product meets the required standards .
化学反応の分析
Types of Reactions: Thiosildenafil undergoes various chemical reactions, including:
Oxidation: Thiosildenafil can be oxidized to form sulfoxides and sulfones.
Reduction: The thiocarbonyl group can be reduced to a thiol group.
Substitution: Thiosildenafil can undergo nucleophilic substitution reactions, where the thiocarbonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiosildenafil derivatives.
科学的研究の応用
Thiosildenafil has several scientific research applications, including:
Chemistry: Used as a reference standard in the analysis of herbal supplements for adulterants.
Biology: Studied for its effects on phosphodiesterase type 5 inhibition and its potential therapeutic applications.
Medicine: Investigated for its potential use in treating erectile dysfunction and other conditions related to phosphodiesterase type 5 inhibition.
Industry: Used in the development of analytical methods for detecting adulterants in dietary supplements.
作用機序
チオスildenafilは、環状グアノシン一リン酸の分解に関与する酵素であるホスホジエステラーゼ5型を阻害することにより、その効果を発揮します。この酵素を阻害することにより、チオスildenafilは環状グアノシン一リン酸のレベルを上昇させ、特に陰茎の海綿体の平滑筋弛緩と血流の増加につながります。 このメカニズムは、sildenafilのメカニズムと同様です .
類似の化合物:
Sildenafil: チオカルボニル基の代わりにカルボニル基を持つ親化合物。
バルデナフィル: 異なる化学構造を持つ別のホスホジエステラーゼ5型阻害剤。
タダラフィル: 独自の化学構造を持つ長効性ホスホジエステラーゼ5型阻害剤.
チオスildenafilの独自性: チオスildenafilは、チオカルボニル基の存在により、sildenafilと比較して異なる薬物動態および薬力学特性を示す可能性があります。 この構造修飾は、酵素との相互作用、全体的な有効性と安全性プロファイルにも影響を与える可能性があります .
類似化合物との比較
Sildenafil: The parent compound with a carbonyl group instead of a thiocarbonyl group.
Vardenafil: Another phosphodiesterase type 5 inhibitor with a different chemical structure.
Tadalafil: A longer-acting phosphodiesterase type 5 inhibitor with a unique chemical structure.
Uniqueness of Thiosildenafil: Thiosildenafil is unique due to the presence of the thiocarbonyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to sildenafil. This structural modification can also affect its interaction with the enzyme and its overall efficacy and safety profile .
特性
IUPAC Name |
13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-2,5-8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMQNOYVVLMIZDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C3=C1C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40185183 | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31251-41-9 | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31251-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031251419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Chloro-5,6-dihydro-11H-benzo(5,6)cyclohepta(1,2-b)pyridin-11-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40185183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.016 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-CHLORO-5,6-DIHYDRO-11H-BENZO(5,6)CYCLOHEPTA(1,2-B)PYRIDIN-11-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8MA5G8500 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![BENZYL[2-(5-HYDROXYINDOL-3-YL)-ETHYL]CARBAMATE](/img/structure/B17810.png)
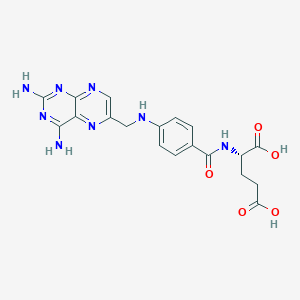

![1-[4-[[4-(2,5-Dioxopyrrol-1-yl)-3,5-diethylphenyl]methyl]-2,6-diethylphenyl]pyrrole-2,5-dione](/img/structure/B17823.png)
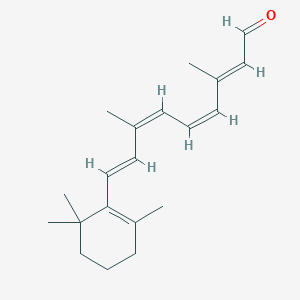
![1-[4-(Prop-2-en-1-yl)piperazin-1-yl]propan-2-one](/img/structure/B17825.png)
![5-Fluoro-3-[(2-chloro-3-thienyl)methoxy]-2-[(1H-imidazol-1-yl)methyl]-2,3-dihydrobenzo[b]thiophene](/img/structure/B17826.png)
